4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide
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Description
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Quinazoline Derivatives : Research on quinazoline derivatives, which are structurally related to 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide, has shown the synthesis of compounds with various substituents, indicating a broad scope for chemical modification and potential applications in drug development (Marsham et al., 1989).
Characterization of Derivatives : Studies on 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, which bear resemblance to the quinoline structure of the compound, have explored their synthesis and provided insights into their molecular structure through X-ray structural analysis (Gromachevskaya et al., 2017).
Antineoplastic Activity
Antitumor Activity of Isoquinoline Derivatives : Research on isoquinoline-1-carboxaldehyde thiosemicarbazones, which are structurally related to quinoline derivatives, has shown significant antineoplastic activity in mice, suggesting potential therapeutic applications for similar compounds (Liu et al., 1995).
Cytotoxic Activity of Naphthoquinone Derivatives : Studies on 1,4-naphthoquinone derivatives containing phenylaminosulfanyl moieties have displayed potent cytotoxic activity against human cancer cell lines, indicating the potential of similar quinoline derivatives in cancer therapy (Ravichandiran et al., 2019).
Chemical Reactions and Catalysis
Pd(II)-Catalyzed Sulfonylation : Research has demonstrated the efficient Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds with sodium arylsulfinates, relevant to the sulfonyl group in the compound of interest (Rao et al., 2015).
Visible Light-Promoted Synthesis : A study on the visible-light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones showcases innovative methods in synthesizing complex quinoline derivatives (Liu et al., 2016).
Polymer Science Applications
- Polyamide Synthesis Involving Sulfone : Research on the synthesis of aromatic polyamides based on ether-sulfone-dicarboxylic acids highlights the relevance of sulfone derivatives in polymer science, which may extend to quinoline-sulfone compounds (Hsiao & Huang, 1997).
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-5-24(6-2)22(25)19-14-23-20-10-8-7-9-18(20)21(19)28(26,27)17-12-15(3)11-16(4)13-17/h7-14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDSHXTAVQZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC(=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.